Cas no 24285-39-0 (2-methylisourea sulphate)

2-methylisourea sulphate structure
2-methylisourea sulphate structure
Product Name:2-methylisourea sulphate
Numero CAS:24285-39-0
MF:C2H8N2O5S
MW:172.160319328308
CID:240546
PubChem ID:169039
Update Time:2025-04-19

2-methylisourea sulphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methylisourea sulphate
    • methyl carbamimidate
    • methyl carbamimidate sulfate (1:1)
    • methyl imidocarbamate sulfate
    • O-methyl-isourea sulfate
    • EINECS 246-120-9
    • CARBAMIMIDIC ACID METHYL ESTER SULFATE (2:1)
    • Carbamimidic acid methyl ester sulfate(2:1)
    • 2-methylpseudourea hydrogen sulfate
    • O-Methylisourea hemisulfate, 99%
    • C2H8N2O5S
    • 2-Methylpseudourea monosulfate (1:1)
    • AS-10187
    • DTXSID1067467
    • AKOS015892720
    • 2-Methylpseudourea sulfate
    • O-methyl isourea hydrogensulfate
    • CS-W017615
    • 29427-58-5
    • MFCD00013132
    • O-methyl-isourea sulphate
    • A876462
    • MDFRYRPNRLLJHT-UHFFFAOYSA-N
    • o-Methylisourea hydrogen sulfate
    • O-methylpseudourea hydrogen sulfate
    • O-methyl-isoharnstoff-sulfat
    • 24285-39-0
    • Methyl carbamimidate sulfate
    • O-METHYLISOUREA SULFATE
    • 2-(-4-Methylphenyl)propionic acid
    • methyl carbamimidate;sulfuric acid
    • O-methyl-isourea hydrogen sulfate
    • O-Methylisourea hydrogen.sulphate
    • O-methylisourea hydrogen sulphate
    • Carbamimidic acid, methyl ester, sulfate (1:1)
    • [amino(methoxy)methylidene]azanium;hydrogen sulfate
    • 0-methylisourea hydrogen sulfate
    • methoxyformamidine sulphate
    • SCHEMBL275165
    • NS00028694
    • I11503
    • FT-0638853
    • o-Methylisourea Hydrogensulfate; O-Methylisourea monosulfate (1:1); O-Methylisourea bisulfate
    • o-Methylisourea bisulfate, 99%
    • o-methylisourea sulfat
    • EINECS 249-622-6
    • O-Methylisourea hydrogen,sulfate
    • o-Methylisourea bisulfate
    • Inchi: 1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
    • Chiave InChI: MDFRYRPNRLLJHT-UHFFFAOYSA-N
    • Sorrisi: S(=O)(=O)(O)O.O(C)C(=N)N

Proprietà calcolate

  • Massa esatta: 172.01544
  • Massa monoisotopica: 172.015
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 142A^2

Proprietà sperimentali

  • Densità: 1.17
  • Punto di ebollizione: 66.9°Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 133.7
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd